N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Overview
Description
N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide is an organic compound characterized by its unique structure, which includes two 2,4-dihydroxyphenyl groups connected via a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hexanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, a micro fixed-bed reactor can be used to facilitate the reaction between 2,4-dihydroxybenzaldehyde and hexanediamine, with optimized reaction conditions such as temperature, pressure, and catalyst concentration to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of ester or ether derivatives.
Scientific Research Applications
N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The phenolic hydroxyl groups and amine functionalities play a crucial role in these interactions, facilitating the compound’s biological and chemical activities. The pathways involved may include oxidative stress modulation and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- 2,4-Bis[4-(N,N-dibenzylamino)-2,6-dihydroxyphenyl]squaraine
- N,N’-bis(2,4-dimethoxyphenyl)hexanediamide
Uniqueness
N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide is unique due to its dual phenolic hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Properties
IUPAC Name |
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWQVMCGXXZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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